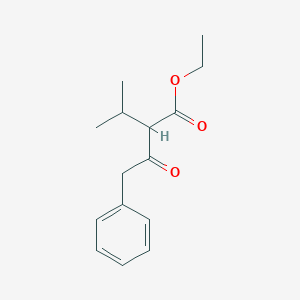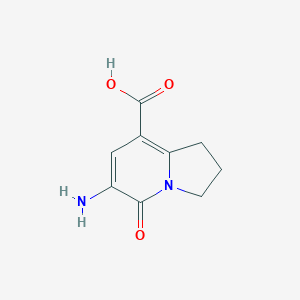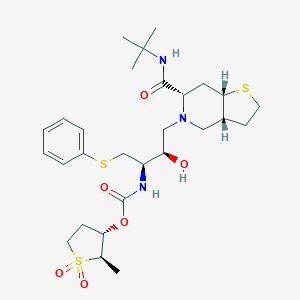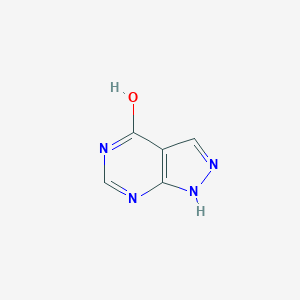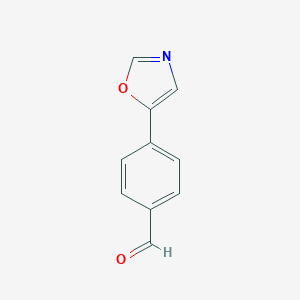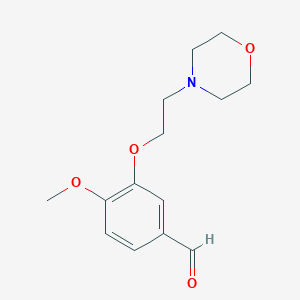
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Descripción general
Descripción
“4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the CAS Number 186191-09-3 . It has a linear formula of C14 H19 N O4 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde” is 265.31 . It’s a solid at room temperature . .Aplicaciones Científicas De Investigación
1. Cancer Research and Therapeutics
Research involving similar compounds, such as the silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones, has demonstrated significant cytotoxic activity against human tumor cells, including lung and breast cancer cell lines. These complexes, which include 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde thiosemicarbazone, have shown promising results in cellular uptake studies and induced cell death features such as apoptosis and mitochondrial membrane depolarization in cancer cells (Silva et al., 2020).
2. Chemical Synthesis and Material Science
The synthesis of various chemicals and materials often involves the use of methoxy substituted benzaldehydes. For example, the synthesis of [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol and its derivatives has been studied for their electrochemical and aggregation properties in organic solvents. These derivatives have potential applications in electronic devices and materials science due to their solubility and non-aggregation behavior in various solvents (Bıyıklıoğlu, 2015).
3. Antimicrobial and Antimutagenic Properties
Compounds like benzaldehyde and its derivatives, including methoxy substituted versions, have been studied for their bio-antimutagenic potential. These compounds, which likely share structural similarities with 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, have shown to decrease mutation frequencies induced by certain mutagens in bacterial systems. This suggests a potential application in antimicrobial and mutagenicity prevention research (Watanabe et al., 1988).
4. Optical and Nonlinear Optical Applications
Certain methoxy benzaldehydes have been studied for their optical properties, particularly in the field of nonlinear optics. The growth and characterization of crystals like 3-methoxy 4-hydroxy benzaldehyde, which may have structural similarities to 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, indicate their potential for applications in optical devices and laser technology. These materials have shown promise in areas such as second harmonic generation and optical absorption spectrum studies (Venkataramanan et al., 1994).
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGOJWNQUOMSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390650 | |
| Record name | 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
CAS RN |
186191-09-3 | |
| Record name | 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

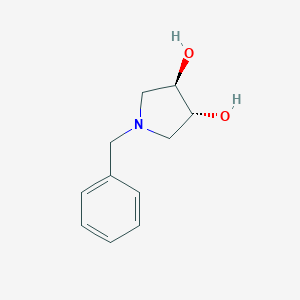
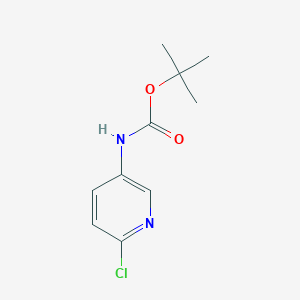
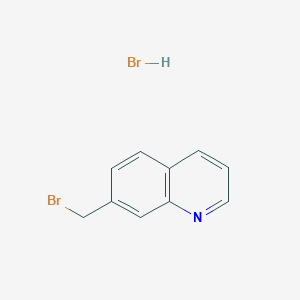
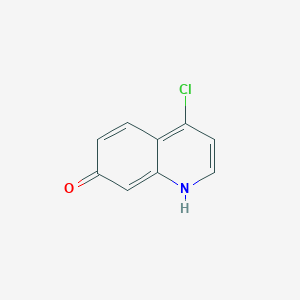
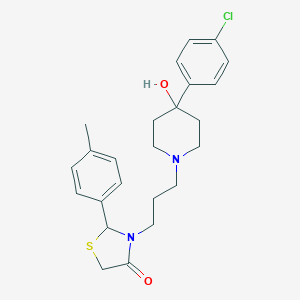
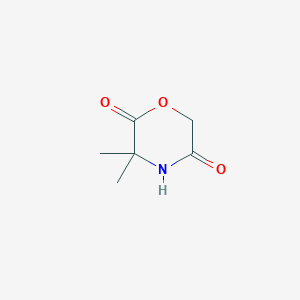
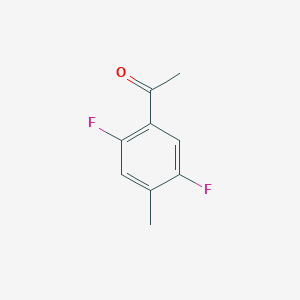
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
